2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride
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Overview
Description
2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride typically involves multiple steps starting from commercially available substances. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[5,4-b]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity by binding to the kinase through key hydrogen bonds . This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)isoindoline-1,3-dione
- 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile
Uniqueness
What sets 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride apart from similar compounds is its specific structural configuration, which contributes to its unique biological activities and potential therapeutic applications. Its ability to inhibit PI3K with high potency makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
CAS No. |
2378507-23-2 |
---|---|
Molecular Formula |
C14H15Cl2N3S |
Molecular Weight |
328.3 |
Purity |
0 |
Origin of Product |
United States |
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